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Compound of Interest

2-Oxa-5-azabicyclo[4.1.0]heptane
Compound Name:
hydrochloride

Cat. No.: B1395332

An In-Depth Technical Guide to 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride: Structure,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Oxa-5-azabicyclo[4.1.0]heptane
hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and
drug development. The document delves into the molecule's core structural features,
physicochemical properties, and detailed synthetic pathways. Furthermore, it explores the
compound's emerging applications as a valuable building block in the creation of novel
therapeutic agents. This guide is intended for researchers, scientists, and professionals in the
field of drug discovery, offering both foundational knowledge and practical insights into the
utility of this unique chemical entity.

Introduction and Molecular Structure Elucidation

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic heterocyclic compound. Its
structure is characterized by a six-membered morpholine-like ring fused to a three-membered
cyclopropane ring. The hydrochloride salt form enhances its stability and solubility in aqueous
media, which is often advantageous for pharmaceutical applications.

The systematic IUPAC name precisely defines the connectivity and spatial arrangement of the
atoms. The "bicyclo[4.1.0]heptane” core indicates a seven-atom bicyclic system where the two
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bridgehead atoms are connected by bridges of four, one, and zero atoms, respectively. This
arrangement corresponds to a cyclohexane ring fused with a cyclopropane ring. The prefixes
"2-Oxa" and "5-aza" specify the replacement of carbon atoms at the 2nd and 5th positions of
the bicyclic framework with oxygen and nitrogen atoms, respectively. The nitrogen atom at the
5th position is protonated and associated with a chloride ion, forming the hydrochloride salt.

Key Structural Features:

» Bicyclic System: A rigid framework composed of a six-membered and a three-membered
ring.

o Heteroatoms: The presence of both an oxygen (ether linkage) and a nitrogen (amine) atom
within the six-membered ring.

» Chirality: The molecule contains multiple stereocenters, leading to the possibility of different
stereoisomers. The specific stereochemistry can significantly influence its biological activity.

Below is a diagram illustrating the logical relationship between the components of the IUPAC
name and the final molecular structure.
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Mapping IUPAC nomenclature to the molecular structure.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2-Oxa-5-
azabicyclo[4.1.0]heptane hydrochloride is crucial for its application in drug development,
including formulation and pharmacokinetic studies.

Property Value Source
Molecular Formula CsHsCINO:2 --INVALID-LINK--
Molecular Weight 150.58 g/mol --INVALID-LINK--
Canonical SMILES C1C2C(OC(C1)CN2)Cl --INVALID-LINK--
InChl Key Not Available

CAS Number 186547-38-0 --INVALID-LINK--
Physical Description Solid --INVALID-LINK--

Synthesis and Characterization

The synthesis of 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride typically involves a multi-
step process, starting from readily available precursors. A plausible synthetic route involves the
epoxidation of a suitable unsaturated heterocyclic precursor, followed by salt formation.

General Synthetic Workflow

A representative synthetic pathway can be visualized as follows:
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A generalized synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example of how such a synthesis might be

performed.
Step 1: Epoxidation of a Tetrahydropyridine Precursor

+ Dissolve the unsaturated precursor, such as a derivative of 1,2,3,6-tetrahydropyridine
containing an oxygen atom at the appropriate position, in a suitable solvent like
dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.

Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise
while monitoring the temperature. The stoichiometry is critical to avoid over-oxidation.

Stir the reaction mixture at 0 °C for several hours until the reaction is complete, as monitored
by Thin Layer Chromatography (TLC).

Quench the reaction by adding a reducing agent, such as a saturated solution of sodium
thiosulfate.

Extract the product with DCM, wash the organic layer with a saturated sodium bicarbonate
solution and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude bicyclic amine base.
Step 2: Hydrochloride Salt Formation

Dissolve the crude 2-Oxa-5-azabicyclo[4.1.0]heptane base in a minimal amount of a suitable
solvent, such as diethyl ether or ethyl acetate.

Slowly add a solution of hydrogen chloride in diethyl ether (or a similar solvent) dropwise
with stirring.

The hydrochloride salt should precipitate out of the solution.

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to
yield the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of
analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR to confirm the
connectivity and stereochemistry of the molecule.
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e Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular
formula.

« Infrared (IR) Spectroscopy: To identify characteristic functional groups.

o Elemental Analysis: To confirm the elemental composition of the final product.

Applications in Drug Discovery and Medicinal
Chemistry

Bicyclic scaffolds like 2-Oxa-5-azabicyclo[4.1.0]heptane are of significant interest in medicinal
chemistry. Their rigid, three-dimensional structures can allow for precise orientation of
functional groups, leading to high-affinity interactions with biological targets.

Potential Therapeutic Areas:

» Antiviral Agents: The constrained bicyclic structure can mimic the conformation of natural
substrates for viral enzymes, potentially leading to potent inhibitors.

e Central Nervous System (CNS) Drugs: The morpholine-like core is a common motif in CNS-
active compounds. The unique stereochemistry of this scaffold could be exploited to develop
novel agents targeting receptors and ion channels in the brain.

o Metabolic Disorders: The structural features may be suitable for designing inhibitors of
enzymes involved in metabolic pathways.

The compound serves as a versatile building block, allowing for further chemical modifications
at the nitrogen atom or other positions to create a library of derivatives for screening against
various biological targets. The workflow for utilizing such a scaffold in a drug discovery program
is outlined below.
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Drug discovery workflow using the scaffold.

Conclusion

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride represents a valuable and intriguing
molecular scaffold for modern drug discovery. Its unique three-dimensional structure, combined
with the presence of key heteroatoms, provides a solid foundation for the design of novel
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therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles.
The synthetic accessibility of this compound further enhances its appeal as a starting point for
the development of new chemical entities targeting a wide range of diseases. Future research
into the stereoselective synthesis of its various isomers and the exploration of its biological
activities will undoubtedly uncover new opportunities for its application in medicine.

 To cite this document: BenchChem. [2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1395332#2-oxa-5-azabicyclo-4-1-0-heptane-
hydrochloride-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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